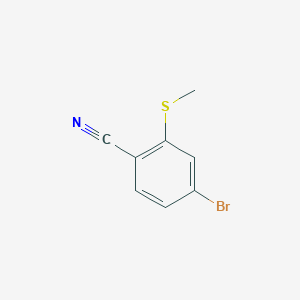

4-Bromo-2-(methylsulfanyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHGMAKAPBUZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2 Methylsulfanyl Benzonitrile

Regioselective Bromination of 2-(methylsulfanyl)benzonitrile

The direct bromination of 2-(methylsulfanyl)benzonitrile presents a seemingly straightforward approach to the target molecule. However, the regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the two substituents on the benzene (B151609) ring: the methylsulfanyl group (-SMe) and the cyano group (-CN).

Electrophilic Bromination Reagents and Conditions

A variety of reagents and conditions are available for the electrophilic bromination of aromatic compounds. N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose, often used in conjunction with a protic or aprotic solvent. The reaction can be initiated by light or a radical initiator, or it can proceed via an ionic mechanism in the presence of an acid catalyst. Other brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst such as FeBr₃ or AlCl₃. The choice of reagent and reaction conditions can significantly influence the selectivity and yield of the bromination reaction.

| Reagent/Catalyst | Solvent | Temperature | Notes |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | Mild conditions, often used for regioselective bromination. |

| Bromine (Br₂) / Iron(III) bromide (FeBr₃) | Dichloromethane | 0 °C to Room Temperature | Classical electrophilic bromination conditions. |

| N-Bromosuccinimide (NBS) / Silica gel | Carbon tetrachloride | Reflux | Heterogeneous conditions which can sometimes improve selectivity. |

Influence of Substituents on Directing Effects and Selectivity

The regioselectivity of the bromination of 2-(methylsulfanyl)benzonitrile is a consequence of the interplay between the electronic effects of the methylsulfanyl and cyano groups. The methylsulfanyl group is an ortho, para-directing activator. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. Conversely, the cyano group is a meta-directing deactivator. It withdraws electron density from the ring both inductively and through resonance, destabilizing the arenium ion intermediate, with the deactivation being most pronounced at the ortho and para positions.

In the case of 2-(methylsulfanyl)benzonitrile, the two substituents exert conflicting directing effects. The activating, ortho, para-directing methylsulfanyl group at position 2 would direct incoming electrophiles to positions 4 and 6. The deactivating, meta-directing cyano group at position 1 would direct incoming electrophiles to position 5. Given that the methylsulfanyl group is an activating group, it will have a more dominant influence on the position of electrophilic attack. Therefore, the bromination is expected to occur predominantly at the positions activated by the methylsulfanyl group, namely the para-position (position 4) and the ortho-position (position 6). Steric hindrance from the adjacent methylsulfanyl group might slightly disfavor substitution at the 6-position, potentially leading to a higher yield of the desired 4-bromo isomer.

Introduction of the Methylsulfanyl Moiety

An alternative synthetic strategy involves the introduction of the methylsulfanyl group onto a pre-functionalized benzonitrile (B105546) ring that already contains the bromine atom at the desired position. This can be achieved through several methods, including nucleophilic aromatic substitution, metallation-mediated thioetherification, and catalyst-assisted carbon-sulfur bond formation.

Nucleophilic Aromatic Substitution of Halogenated Benzonitriles

Nucleophilic aromatic substitution (SNAr) is a plausible route for the synthesis of 4-Bromo-2-(methylsulfanyl)benzonitrile. This approach typically involves the reaction of a dihalogenated benzonitrile with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halogen) at the position of substitution.

A highly analogous reaction is the selective nucleophilic aromatic substitution of 2,4-difluorobenzonitrile with sodium thiomethoxide. In this case, the fluorine atom at the 2-position is preferentially displaced by the thiomethoxide. This selectivity is attributed to the greater activation of the 2-position by the ortho-cyano group. A similar approach could be envisioned starting from 2,4-dibromobenzonitrile or 4-bromo-2-fluorobenzonitrile. The reaction of 2,4-dibromobenzonitrile with sodium thiomethoxide would be expected to yield this compound, with the bromine at the 2-position being the more likely leaving group due to the activating effect of the adjacent cyano group.

| Substrate | Nucleophile | Solvent | Temperature | Product |

| 2,4-Difluorobenzonitrile | Sodium thiomethoxide | Dimethylformamide (DMF) | Room Temperature | 4-Fluoro-2-(methylthio)benzonitrile |

| 2,4-Dibromobenzonitrile | Sodium thiomethoxide | Polar aprotic solvent (e.g., DMF, DMSO) | Elevated Temperature | This compound (proposed) |

Metallation-Mediated Thioetherification

Directed ortho-metalation (DoM) provides a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing group on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an appropriate electrophile.

For the synthesis of this compound, one could start with 4-bromobenzonitrile. The cyano group is known to be a directing group for ortho-lithiation. Treatment of 4-bromobenzonitrile with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be expected to selectively deprotonate the position ortho to the cyano group (the 2-position). The resulting lithiated intermediate can then be reacted with a sulfur electrophile, such as dimethyl disulfide (MeSSMe), to introduce the methylsulfanyl group at the 2-position, affording the desired product. The ortho-directing power of the nitrile group has been shown to be comparable to that of bromine.

| Substrate | Base | Electrophile | Solvent | Temperature | Product |

| 4-Bromobenzonitrile | Lithium diisopropylamide (LDA) | Dimethyl disulfide (MeSSMe) | Tetrahydrofuran (B95107) (THF) | -78 °C to Room Temperature | This compound (proposed) |

Catalyst-Assisted Sulfur-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-sulfur bonds. Both palladium and copper-based catalytic systems are widely used for the coupling of aryl halides with thiols or their synthetic equivalents.

A potential route to this compound using this approach would involve the cross-coupling of 2,4-dibromobenzonitrile with a methylthiol source, such as sodium thiomethoxide or methanethiol itself. Palladium catalysts, often in combination with phosphine (B1218219) ligands, are effective for such transformations. The challenge in this approach lies in achieving selective coupling at the 2-position over the 4-position. The relative reactivity of the two bromine atoms would be influenced by the choice of catalyst, ligand, and reaction conditions. Generally, the C-Br bond at the position ortho to the electron-withdrawing cyano group would be more activated towards oxidative addition to the palladium center, potentially favoring the desired regioselectivity.

| Aryl Halide | Sulfur Source | Catalyst | Ligand | Base | Solvent |

| 2,4-Dibromobenzonitrile | Sodium thiomethoxide | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Toluene |

| 2,4-Dibromobenzonitrile | Methanethiol | CuI | None | K₃PO₄ | Dimethyl sulfoxide (B87167) (DMSO) |

Functional Group Interconversions and Precursor Derivatization

The synthesis of this compound can be achieved through various pathways involving the manipulation of functional groups on aromatic precursors. These methods include the introduction of the bromo or nitrile group at key stages of the synthesis.

Synthesis from Anilines via Diazotization-Halogenation Sequences

A primary method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate. researchgate.net This versatile reaction allows for the conversion of a primary aromatic amine into an aryl halide. masterorganicchemistry.com In the context of synthesizing this compound, the logical precursor would be 3-Amino-4-(methylsulfanyl)benzonitrile.

The process begins with the diazotization of the aniline. The amine is dissolved in a strong acid, such as hydrochloric acid, and cooled to a low temperature (typically 0–5 °C). nih.gov An aqueous solution of sodium nitrite (NaNO₂) is then added slowly to generate nitrous acid in situ, which reacts with the amine to form a diazonium salt. masterorganicchemistry.comorganic-chemistry.org This intermediate is generally unstable and is used immediately in the subsequent step. organic-chemistry.org

For the halogenation step, the cold diazonium salt solution is added to a solution of copper(I) bromide (CuBr). This induces the decomposition of the diazonium salt, releasing nitrogen gas and facilitating the substitution of the diazonium group with a bromine atom to yield the final product. nih.gov While classical Sandmeyer reactions utilize copper catalysts, metal-free photochemical alternatives have also been developed. nih.gov

Table 1: Key Stages of Synthesis via Diazotization-Halogenation

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Diazotization | 3-Amino-4-(methylsulfanyl)benzonitrile, NaNO₂, HCl (aq) | Formation of the aryl diazonium salt intermediate. |

Nitrile Group Formation from Carboxylic Acids or Aldehydes

The nitrile functional group can be introduced through the conversion of other oxygen-containing functional groups, primarily carboxylic acids or aldehydes.

From Carboxylic Acids: The conversion of a carboxylic acid, such as 4-Bromo-2-(methylsulfanyl)benzoic acid, to a nitrile is typically a two-step process. The carboxylic acid is first converted into a primary amide. This can be achieved by reacting the acid with thionyl chloride (SOCl₂) to form an acyl chloride, which is then treated with ammonia. The resulting primary amide is subsequently dehydrated to yield the nitrile. libretexts.org Common dehydrating agents for this transformation include phosphorus(V) oxide (P₄O₁₀) or thionyl chloride. chemguide.co.uklibretexts.org

From Aldehydes: A more direct route to the nitrile involves the corresponding aldehyde, 4-Bromo-2-(methylsulfanyl)benzaldehyde. bldpharm.com Aldehydes can be converted to nitriles by first reacting them with hydroxylamine to form an aldoxime. libretexts.org This aldoxime intermediate is then dehydrated to produce the nitrile. A variety of reagents can effect this dehydration, with studies showing high yields using reagents like methoxymethyl bromide in THF. lew.ro

Table 2: Comparison of Nitrile Formation Methods

| Starting Material | Intermediate | Key Reagents | Advantages/Disadvantages |

|---|---|---|---|

| Carboxylic Acid | Primary Amide | 1. SOCl₂, NH₃2. P₄O₁₀ or SOCl₂ | Multi-step process; readily available starting materials. |

Preparation of Intermediate Aromatic Systems

The strategic assembly of the substituted benzene ring is crucial. This involves introducing the bromo, methylsulfanyl, and cyano groups in a specific order to ensure correct regiochemistry. One plausible strategy involves the electrophilic bromination of a pre-existing aromatic system.

For instance, starting with 2-(methylsulfanyl)benzonitrile, an electrophilic aromatic substitution reaction can be performed. The methylsulfanyl (-SCH₃) group is an ortho, para-directing group, while the nitrile (-CN) group is a meta-directing and deactivating group. The powerful activating and directing effect of the methylsulfanyl group would preferentially direct the incoming electrophile (bromine) to the position para to it, which is the desired C4 position, leading to the formation of this compound.

Another approach could start with a precursor like 1,4-dibromo-2-fluorobenzene. google.com This could undergo a selective metal-halogen exchange, followed by formylation to introduce an aldehyde group. Subsequent nucleophilic aromatic substitution of the fluorine atom with a methylthiolate source would yield the 4-bromo-2-(methylsulfanyl)benzaldehyde intermediate, which can then be converted to the nitrile as described in section 2.3.2. google.com

Advanced Synthetic Strategies and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to potential starting materials. amazonaws.com For this compound, several key disconnections can be identified.

C-CN Disconnection: This disconnection points toward precursors where the nitrile group is introduced last. This leads back to a 4-bromo-2-(methylsulfanyl) diazonium salt (via Sandmeyer cyanation), a 4-bromo-2-(methylsulfanyl)benzaldehyde (via aldoxime dehydration), or a 4-bromo-2-(methylsulfanyl)benzoic acid derivative (via amide dehydration).

C-Br Disconnection: Disconnecting the carbon-bromine bond suggests two main pathways. The first is an electrophilic bromination of 2-(methylsulfanyl)benzonitrile. The second leads back to an aniline precursor, 3-amino-4-(methylsulfanyl)benzonitrile, for a Sandmeyer bromination reaction.

C-S Disconnection: Breaking the carbon-sulfur bond suggests a nucleophilic aromatic substitution pathway. This would involve a precursor like 4-bromo-2-halobenzonitrile (e.g., 4-bromo-2-fluorobenzonitrile) reacting with a methylthiolate nucleophile (e.g., sodium thiomethoxide).

This analysis highlights the key intermediates and reactions discussed previously, allowing a chemist to choose the most efficient and practical route based on the availability of starting materials and reaction yields.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles aims to reduce the environmental impact of chemical processes by using safer solvents, reducing waste, and improving energy efficiency. wjpmr.com

Application of Environmentally Benign Solvents (e.g., Ionic Liquids, Water)

The use of environmentally benign solvents is a core tenet of green chemistry. Ionic liquids (ILs) and water are prominent examples of alternatives to volatile organic compounds (VOCs).

Ionic Liquids: Ionic liquids are salts with low melting points that can serve as solvents, catalysts, and reagents in chemical reactions. auctoresonline.org Their negligible vapor pressure, high thermal stability, and tunable solvating properties make them attractive green alternatives. mdpi.comnih.gov In the context of nitrile synthesis, a green protocol has been developed for the conversion of aldehydes to benzonitriles using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, simplifying product recovery and allowing for the recycling of the solvent system. rsc.org This approach could be directly applied to the conversion of 4-Bromo-2-(methylsulfanyl)benzaldehyde to the target nitrile.

Water: Water is the most environmentally friendly solvent. Its use in organic synthesis is often challenging due to the low solubility of many organic reagents. However, certain reactions can be effectively performed in aqueous media. For instance, one-pot diazotization-iodination reactions of aromatic amines have been successfully carried out in water using a sulfonic acid-based cation-exchange resin as a recyclable proton source, demonstrating the potential for greener Sandmeyer-type reactions. organic-chemistry.org

Table 3: Advantages of Green Solvents in Synthesis

| Solvent | Key Properties | Potential Application | Environmental Benefit |

|---|---|---|---|

| Ionic Liquids | Negligible vapor pressure, high thermal stability, recyclable, tunable properties. | Nitrile synthesis from aldehydes. rsc.org | Reduces air pollution from VOCs; simplifies product separation and allows for solvent reuse. |

| Water | Non-toxic, non-flammable, inexpensive. | Diazotization-halogenation of anilines. organic-chemistry.org | Eliminates the need for organic solvents, reducing waste and toxicity. |

Energy-Efficient Methodologies (e.g., Microwave Irradiation)

Conventional heating methods in organic synthesis often involve slow and inefficient energy transfer, leading to long reaction times and potential side-product formation. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, offering a more energy-efficient alternative. chemicalbook.comgoogle.com This technique utilizes microwave radiation to directly heat the reactants and solvent, resulting in rapid and uniform heating throughout the reaction mixture. chemicalbook.com

The primary advantages of microwave irradiation in organic synthesis include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. chemicalbook.comgoogle.com These benefits stem from the efficient coupling of microwave energy with polar molecules in the reaction, leading to a rapid increase in temperature. This non-classical heating technique is considered a "green chemistry" approach as it can lead to less energy consumption and the use of smaller amounts of solvents. chemicalbook.com

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the application of this technology to the synthesis of related heterocyclic and aromatic compounds is well-established. researchgate.netnih.gov For instance, the synthesis of 4-phenyl-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride (B1165640) was found to be significantly faster and more efficient under microwave heating compared to conventional oil-bath heating. researchgate.net A hypothetical comparison of a synthetic step towards this compound is presented in the table below, illustrating the potential advantages of microwave irradiation.

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Energy Input | High and sustained | Lower, short bursts |

| Temperature Gradient | Non-uniform | Uniform |

| Typical Yield | Moderate | Often higher |

| Solvent Volume | Often larger | Can be reduced |

The use of microwave-assisted synthesis in conjunction with greener reaction media, such as water or solvent-free conditions, can further enhance the sustainability of the process. google.com

Catalyst Design for Sustainable Synthesis

Catalysts are fundamental to modern chemical synthesis, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The design of sustainable catalysts focuses on several key principles:

High Activity and Selectivity: Efficient catalysts maximize the conversion of reactants to the desired product, minimizing the formation of byproducts.

Use of Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, platinum) with catalysts based on more abundant and less toxic metals (e.g., iron, copper, nickel) is a key goal in sustainable chemistry.

Heterogeneous Catalysis: Developing solid-phase catalysts that can be easily separated from the reaction mixture and recycled is crucial for reducing waste and improving process economics.

Mild Reaction Conditions: Catalysts that function effectively at lower temperatures and pressures contribute to energy savings and improved safety.

In the synthesis of benzonitriles, various catalytic systems are employed. For example, the ammoxidation of p-bromotoluene to p-bromobenzonitrile utilizes a catalyst with the general formula V<1.0>CrABCO, where A, B, and C represent various promoter elements. rsc.org While this specific example relates to a different isomer and synthetic approach, it highlights the importance of catalyst composition in achieving high yields. rsc.org

For a potential synthesis of this compound, catalyst design would be critical. For instance, in a hypothetical cross-coupling reaction to introduce the methylsulfanyl group, a well-designed catalyst could enable the use of a more environmentally benign sulfur source and milder reaction conditions. The development of recyclable, heterogeneous catalysts would be particularly beneficial for industrial-scale production, simplifying product purification and reducing catalyst waste.

Waste Minimization and Atom Economy Considerations

A central concept in green chemistry is the principle of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. lab-chemicals.com The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 lab-chemicals.com

Reactions with high atom economy are inherently more sustainable as they generate less waste. Addition and rearrangement reactions, for example, can have a 100% atom economy in theory. lab-chemicals.com In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts.

While a specific, documented synthesis for this compound is not available in the provided search results to perform a precise atom economy analysis, a hypothetical example can illustrate the concept. Let's consider a hypothetical nucleophilic aromatic substitution reaction to produce the target molecule:

Hypothetical Reaction: 4-Bromo-2-fluorobenzonitrile + Sodium thiomethoxide → this compound + Sodium fluoride

Table 2: Hypothetical Atom Economy Calculation

| Compound | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Reactants | ||

| 4-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | 200.01 |

| Sodium thiomethoxide | CH₃NaS | 70.09 |

| Total Reactant Mass | 270.10 | |

| Products | ||

| Desired Product | ||

| This compound | C₈H₆BrNS | 228.11 |

| Byproduct |

Atom Economy = (228.11 / 270.10) x 100 ≈ 84.5%

Strategies for waste minimization in the synthesis of this compound would include:

Optimizing reaction conditions to achieve high yields and minimize the formation of side products.

Employing catalytic rather than stoichiometric reagents.

Using solvents that are recyclable or biodegradable, or conducting reactions under solvent-free conditions.

Developing efficient workup and purification procedures that minimize the use of auxiliary materials.

By integrating these energy-efficient methodologies, sustainable catalyst designs, and a strong focus on atom economy and waste minimization, the synthesis of this compound can be aligned with the principles of modern, environmentally responsible chemistry.

Reactivity and Mechanistic Investigations of 4 Bromo 2 Methylsulfanyl Benzonitrile

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond in 4-Bromo-2-(methylsulfanyl)benzonitrile is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the synthesis of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide in this compound serves as an excellent electrophilic partner in these transformations.

The success of Suzuki-Miyaura, Heck, and Sonogashira coupling reactions heavily relies on the choice of the palladium catalyst and the associated ligands. For substrates similar to this compound, various palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed.

The selection of ligands is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For Suzuki-Miyaura couplings of related aryl bromides, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and sterically hindered biaryl phosphines have proven effective. In a study on the Suzuki-Miyaura coupling of the analogous 4-bromo-2-chlorobenzonitrile, a catalyst system of Pd(OAc)₂ with triphenylphosphine was utilized, suggesting a potential starting point for optimizing conditions for this compound. googleapis.com The electron-donating nature of the ortho-methylsulfanyl group can influence the electron density at the carbon-bromine bond, potentially affecting the rate of oxidative addition.

For Heck reactions, catalyst systems often involve palladium acetate in combination with phosphine ligands or N-heterocyclic carbenes (NHCs). The choice of base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is also critical for the reaction's success. nih.govfrontiersin.org Sonogashira couplings typically utilize a dual-catalyst system of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base. researchgate.net Copper-free Sonogashira protocols have also been developed, often employing more sophisticated palladium catalysts and ligands. nih.gov

Table 1: Representative Catalyst Systems for Cross-Coupling Reactions of Aryl Bromides

| Reaction Type | Palladium Source | Ligand | Base | Co-catalyst | Solvent |

| Suzuki-Miyaura | Pd(OAc)₂ | Triphenylphosphine | K₂CO₃ | - | Acetonitrile/Water |

| Heck | Pd(OAc)₂ | Pd EnCat® 40 | NaOAc | Et₄NCl | Ethanol (B145695) |

| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | CuI | Toluene |

The steric and electronic properties of the coupling partners play a significant role in the outcome of these reactions. In Suzuki-Miyaura reactions, a wide range of aryl- and heteroarylboronic acids and esters can be coupled with aryl bromides. A study on unprotected ortho-bromoanilines demonstrated successful couplings with various boronic esters, highlighting the tolerance of diverse functional groups. nih.gov The ortho-methylsulfanyl group in this compound might present some steric hindrance, potentially affecting the coupling efficiency with bulky boronic acids.

The scope of the Heck reaction includes a variety of alkenes. Electron-deficient alkenes, such as acrylates and styrenes, are generally good coupling partners. nih.gov The regioselectivity of the Heck reaction can be influenced by the electronic nature of the substituents on both the aryl bromide and the alkene.

Sonogashira couplings are effective with a range of terminal alkynes, including aryl-, alkyl-, and silyl-substituted acetylenes. The reaction is generally tolerant of various functional groups on both the aryl halide and the alkyne. researchgate.net

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by strongly electron-withdrawing groups, typically in the ortho and/or para positions. libretexts.org The nitrile group in this compound is an electron-withdrawing group, which can activate the aryl ring towards nucleophilic attack. However, its activating effect is moderate compared to a nitro group.

The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. libretexts.org The success of SNAr reactions on this substrate would depend on the strength of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the bromide. The presence of the ortho-methylsulfanyl group might influence the regioselectivity of the nucleophilic attack.

Formation of Organometallic Derivatives (e.g., Lithiation, Grignard Reagents)

The aryl bromide functionality of this compound can be converted into highly reactive organometallic reagents, which are valuable intermediates for further synthetic transformations.

Lithiation can be achieved through a lithium-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. This reaction is generally very fast. sciencemadness.org The resulting aryllithium species is a powerful nucleophile and can react with a wide range of electrophiles. However, the presence of the nitrile group could be problematic, as organolithium reagents can also add to nitriles. sciencemadness.org Careful control of reaction conditions, such as temperature and the order of addition, would be crucial to favor the lithium-halogen exchange over addition to the nitrile.

The formation of a Grignard reagent can be accomplished by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwisc.edu The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com Similar to lithiation, the nitrile group can also react with Grignard reagents, which needs to be considered when planning synthetic routes. mnstate.edu

Reactions at the Nitrile Functionality

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents.

The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. znaturforsch.comconicet.gov.arrsc.org The reaction typically proceeds through an amide intermediate. The choice of reaction conditions can sometimes allow for the isolation of the intermediate amide.

Reduction of the nitrile group can lead to the formation of a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. chemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde under controlled conditions. chemistrysteps.comyoutube.com

Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. mnstate.edu This reaction provides a valuable method for the synthesis of ketones with a new carbon-carbon bond adjacent to the aromatic ring.

Table 2: Summary of Reactions at the Nitrile Functionality

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Reduction (complete) | LiAlH₄ | Primary Amine |

| Reduction (partial) | DIBAL-H | Aldehyde |

| Addition of Organometallics | 1. R-MgX or R-Li2. H₃O⁺ | Ketone |

Hydrolysis and Alcoholysis Reactions

The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com This reaction proceeds via an amide intermediate to ultimately yield a carboxylic acid.

Acid-Catalyzed Hydrolysis : When heated with an aqueous acid like hydrochloric acid, this compound is expected to undergo hydrolysis. The reaction begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. chemistrysteps.com Tautomerization of the resulting intermediate forms an amide, which is then further hydrolyzed to produce 4-bromo-2-(methylsulfanyl)benzoic acid and an ammonium (B1175870) salt. chemistrysteps.com

Base-Promoted Hydrolysis : In the presence of a strong base such as sodium hydroxide (B78521), the nitrile is converted into the corresponding carboxylate salt. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. chemistrysteps.com Subsequent protonation during acidic workup yields the final carboxylic acid product, 4-bromo-2-(methylsulfanyl)benzoic acid. libretexts.org

| Reaction | Reagents | Product |

| Acid Hydrolysis | H₃O⁺, Δ | 4-bromo-2-(methylsulfanyl)benzoic acid |

| Base Hydrolysis | 1. NaOH, Δ 2. H₃O⁺ | 4-bromo-2-(methylsulfanyl)benzoic acid |

Alcoholysis of nitriles is less common but can be achieved under specific conditions to form esters or imidates.

Reduction to Amines

The nitrile group can be readily reduced to a primary amine, yielding (4-bromo-2-(methylsulfanyl)phenyl)methanamine. This transformation is a cornerstone of synthetic chemistry, providing a route to benzylamines which are valuable building blocks. Various reducing agents can accomplish this conversion.

Complex Metal Hydrides : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). chemicalforums.com To prevent the formation of secondary amine byproducts, the reaction is often conducted in the presence of ammonia. chemicalforums.com

Other Reagents : Other modern reagents have been developed for this transformation, including hydrosilanes catalyzed by palladium researchgate.net or photocatalytic systems using palladium-loaded titanium(IV) oxide. rsc.org

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Et₂O 2. H₂O workup | (4-bromo-2-(methylsulfanyl)phenyl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni, NH₃/EtOH | (4-bromo-2-(methylsulfanyl)phenyl)methanamine |

| Palladium on Carbon | H₂, Pd/C, EtOH | (4-bromo-2-(methylsulfanyl)phenyl)methanamine |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [2+3] cycloadditions with 1,3-dipoles. A prominent example is the synthesis of tetrazoles, which are important in medicinal chemistry as bioisosteres for carboxylic acids. youtube.comresearchgate.net

Tetrazole Formation : The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), in the presence of a Lewis or Brønsted acid catalyst, leads to the formation of 5-(4-bromo-2-(methylsulfanyl)phenyl)-1H-tetrazole. youtube.comtandfonline.comorganic-chemistry.org The reaction involves the [3+2] cycloaddition of the azide anion to the nitrile. researchgate.nettandfonline.com Various catalysts, including zinc salts organic-chemistry.org and amine hydrochlorides tandfonline.comthieme-connect.com, can be used to promote this transformation.

| 1,3-Dipole | Reagents & Conditions | Product |

| Azide (N₃⁻) | NaN₃, NH₄Cl, DMF, Δ | 5-(4-bromo-2-(methylsulfanyl)phenyl)-1H-tetrazole |

| Nitrile Oxides (R-CNO) | R-C(Cl)=NOH, Et₃N | 3-Aryl-5-(4-bromo-2-(methylsulfanyl)phenyl)-1,2,4-oxadiazole |

Derivatization for Synthetic Utility

The aryl bromide moiety of this compound is a key handle for synthetic derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.

Suzuki Coupling : Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can introduce a new aryl or alkyl group. Sonogashira Coupling : This reaction with a terminal alkyne, catalyzed by palladium and copper, installs an alkyne substituent. Heck Coupling : The coupling with an alkene under palladium catalysis forms a new carbon-carbon double bond. Buchwald-Hartwig Amination : This reaction allows for the formation of a C-N bond by coupling with an amine.

These cross-coupling reactions significantly enhance the molecular complexity that can be built from the starting material. nih.govuzh.ch

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | 4-Aryl/alkyl-2-(methylsulfanyl)benzonitrile |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-2-(methylsulfanyl)benzonitrile |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | 4-Alkenyl-2-(methylsulfanyl)benzonitrile |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 4-(Dialkylamino)-2-(methylsulfanyl)benzonitrile |

Reactivity of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group is another site of significant reactivity, primarily involving oxidation at the sulfur atom or complete removal of the group.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group can be selectively oxidized to form a sulfoxide (B87167) or a sulfone. The level of oxidation is controlled by the choice of oxidant and the reaction stoichiometry.

Oxidation to Sulfoxide : Using one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures (e.g., 0°C), can selectively produce 4-bromo-2-(methylsulfinyl)benzonitrile. derpharmachemica.com

Oxidation to Sulfone : The use of a stronger oxidant or excess m-CPBA (typically >2 equivalents) at room temperature or with heating leads to the fully oxidized product, 4-bromo-2-(methylsulfonyl)benzonitrile. derpharmachemica.comorganic-chemistry.org Other reagents like hydrogen peroxide (H₂O₂) or Oxone can also be employed to achieve this transformation. organic-chemistry.orgorganic-chemistry.org The chemoselectivity between sulfoxide and sulfone can often be controlled by temperature. organic-chemistry.orgresearchgate.net

| Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂, 0°C |

| Sulfone | m-CPBA (>2 equiv.) | CH₂Cl₂, rt |

| Sulfone | H₂O₂ / Catalyst | Various |

| Sulfone | Oxone | MeOH/H₂O |

Desulfurization Reactions

The methylsulfanyl group can be reductively cleaved from the aromatic ring in a process known as desulfurization. This reaction effectively replaces the C-S bond with a C-H bond.

Raney Nickel : The most common reagent for this transformation is Raney Nickel (Ra-Ni), a fine-grained nickel-aluminum alloy. organicreactions.orgresearchgate.net Refluxing this compound with an active Raney Nickel catalyst in a solvent like ethanol will result in the formation of 4-bromobenzonitrile. organic-chemistry.orgbritannica.com This reaction is a powerful tool for removing sulfur-containing directing groups after they have served their synthetic purpose. britannica.com

| Reaction | Reagent | Product |

| Desulfurization | Raney Nickel (Ra-Ni) | 4-bromobenzonitrile |

S-Alkylation and S-Acylation

The sulfur atom of the methylsulfanyl group in this compound possesses nucleophilic character, making it susceptible to reactions with electrophiles. This reactivity allows for S-alkylation and S-acylation, leading to the formation of sulfonium (B1226848) salts, which are valuable intermediates in organic synthesis.

S-Alkylation: The reaction with alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl sulfates, results in the formation of tertiary sulfonium salts. These reactions typically proceed via an SN2 mechanism where the sulfur atom acts as the nucleophile. The presence of the electron-withdrawing cyano and bromo groups on the benzene (B151609) ring slightly diminishes the nucleophilicity of the sulfur compared to unsubstituted thioanisole (B89551), potentially requiring more forcing conditions or more reactive alkylating agents. For instance, treatment with a strong alkylating agent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) would readily yield the corresponding dimethylsulfonium salt. growingscience.comjmaterenvironsci.com

S-Acylation: Acylation of the sulfur atom can be achieved using acylating agents like acyl halides or anhydrides. This process forms an acylsulfonium salt. These intermediates are generally highly reactive and are often generated in situ for subsequent transformations. They are particularly susceptible to nucleophilic attack at the acyl carbon, which can lead to the transfer of the acyl group.

The table below summarizes the expected outcomes of these reactions.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| S-Alkylation | Methyl Iodide (CH₃I) | Aryldimethylsulfonium Salt | Polar solvent |

| S-Alkylation | Ethyl Bromide (CH₃CH₂Br) | Arylethylmethylsulfonium Salt | Heating may be required |

| S-Acylation | Acetyl Chloride (CH₃COCl) | Acylmethylsulfonium Salt | Anhydrous conditions, non-nucleophilic solvent |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing and activating/deactivating effects of the three existing substituents: the bromo (-Br) group, the methylsulfanyl (-SMe) group, and the cyano (-CN) group. fiveable.mevedantu.com

The directing effects of the individual substituents are as follows:

Methylsulfanyl (-SMe) group: This is an activating group and a strong ortho-, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance.

Bromo (-Br) group: This is a deactivating group due to its inductive electron withdrawal, but it is an ortho-, para-director because of resonance donation from its lone pairs. libretexts.org

Cyano (-CN) group: This is a strong deactivating group and a meta-director due to both strong inductive withdrawal and resonance withdrawal of electron density from the ring. youtube.com

The available positions for substitution on the ring are C3, C5, and C6. When considering the combined influence of the substituents, the powerful activating and ortho-, para-directing methylsulfanyl group at C2 exerts the dominant influence. ucalgary.calibretexts.org It directs incoming electrophiles to the positions ortho (C3) and para (C5) to itself. The bromo group at C4 also directs to its ortho positions (C3 and C5). The deactivating cyano group at C1 directs to its meta positions (C3 and C5). Consequently, all three groups reinforce the substitution at the C3 and C5 positions.

Between the two possible sites, the C5 position is generally favored for substitution over the C3 position due to reduced steric hindrance from the adjacent methylsulfanyl group. Therefore, in typical EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation, the major product is expected to be the one where the electrophile adds at the C5 position.

The predicted regioselectivity for common EAS reactions is summarized in the table below.

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 4-Bromo-2-(methylsulfanyl)-5-nitrobenzonitrile |

| Bromination | Br₂ / FeBr₃ | 4,5-Dibromo-2-(methylsulfanyl)benzonitrile |

| Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-4-bromo-2-(methylsulfanyl)benzonitrile |

Radical Reactions and Photochemical Transformations

The structure of this compound offers sites for both radical and photochemical reactivity, primarily involving the carbon-bromine bond and the methylsulfanyl group.

Radical Reactions: The carbon-bromine bond is susceptible to homolytic cleavage under radical conditions. A common transformation is radical-mediated dehalogenation. This can be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH). libretexts.org The reaction proceeds via a chain mechanism where a tributyltin radical abstracts the bromine atom to form an aryl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield 2-(methylsulfanyl)benzonitrile and propagate the radical chain.

Photochemical Transformations: The methylsulfanyl group is the primary chromophore for photochemical reactions in this molecule, analogous to thioanisole. researchgate.net Upon absorption of UV light, the molecule can be promoted to an excited state. In the presence of oxygen, photosensitized oxidation can occur, leading to the formation of the corresponding sulfoxide (4-Bromo-2-(methylsulfinyl)benzonitrile) and, upon further oxidation, the sulfone (4-Bromo-2-(methylsulfonyl)benzonitrile). researchgate.netwikipedia.org The reaction mechanism often involves the formation of reactive oxygen species. Additionally, photochemical cleavage of the aryl C-S bond can occur under certain conditions, leading to more complex product mixtures. researchgate.net

Kinetic and Thermodynamic Studies of Key Transformations

Kinetics: Reaction rates are governed by the activation energy of the rate-determining step.

In S-Alkylation , the nucleophilicity of the sulfur atom is key. The electron-withdrawing nature of the cyano and bromo groups reduces the electron density on the sulfur, lowering its nucleophilicity and thus the rate constant for alkylation compared to simpler thioanisoles.

In Radical Dehalogenation , the rate-determining step is often the initial abstraction of the halogen atom. The strength of the C-Br bond is a critical factor, and while aryl C-Br bonds are generally strong, they are weaker than aryl C-H bonds, making radical bromination a kinetically accessible process.

Electrophilic Aromatic Substitution reactions are typically exothermic, leading to thermodynamically stable products where the aromaticity of the ring is restored. The precise enthalpy of reaction would depend on the specific electrophile and the stability of the resulting polysubstituted benzene.

The formation of sulfonium salts via S-alkylation is generally an equilibrium process. The position of the equilibrium depends on the reactivity of the alkylating agent and the stability of the resulting salt.

Oxidation of the methylsulfanyl group to a sulfoxide and then to a sulfone is a thermodynamically favorable process, with each oxidation step being exothermic.

The table below summarizes the expected influence of the substituents on the kinetics and thermodynamics of these reactions.

| Reaction Type | Expected Kinetic Effect of Substituents | Expected Thermodynamic Profile |

| Electrophilic Aromatic Substitution | Overall deactivated ring; slower than thioanisole but faster than 4-bromobenzonitrile. | Generally exothermic; product stability depends on the substituent pattern. |

| S-Alkylation | Slower rate due to reduced sulfur nucleophilicity. | Equilibrium process; favorability depends on reagents. |

| Radical Dehalogenation | Rate dependent on C-Br bond strength and radical initiator. | Generally favorable due to the formation of a stable Sn-Br bond. |

| Photo-oxidation | Quantum yield dependent on sensitizer (B1316253) and oxygen concentration. | Highly exothermic and thermodynamically favorable. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Methylsulfanyl Benzonitrile

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman)

Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound. The combination of FT-IR and FT-Raman spectroscopy provides complementary information for a comprehensive vibrational analysis, as the selection rules for the two techniques differ.

For a thorough analysis of a solid-phase sample like 4-Bromo-2-(methylsulfanyl)benzonitrile, high-resolution spectra are typically acquired under controlled conditions.

The FT-IR spectrum is commonly recorded in the 4000–400 cm⁻¹ range using a spectrometer such as a Bruker IFS-66 or a Jasco FT-IR 6300. orientjchem.orgindexcopernicus.com The solid sample is often prepared using the KBr pellet technique, where a small amount of the compound is intimately mixed with potassium bromide powder and pressed into a transparent disk. indexcopernicus.com This minimizes intermolecular interactions that could affect spectral features.

The FT-Raman spectrum is typically obtained over a range of 4000–50 cm⁻¹ using an instrument like a Bruker RFS 100/s spectrometer equipped with an FRA 106 Raman module. orientjchem.orgindexcopernicus.com A common excitation source is a Nd:YAG laser operating at 1064 nm, which helps to minimize fluorescence interference that can obscure the weaker Raman signals. orientjchem.org The analysis is performed on the powdered crystalline sample.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its constituent functional groups: the nitrile (C≡N), the methylsulfanyl (-SCH₃), the bromo (-Br) substituent, and the aromatic ring. The assignments are based on established group frequency regions and data from analogous substituted benzonitriles. researchgate.netlibretexts.orgresearchgate.net

Nitrile Group Vibrations: The most characteristic vibration is the C≡N stretching mode, which is expected to appear as a strong and sharp band in the FT-IR spectrum and a prominent band in the FT-Raman spectrum, typically in the 2240–2220 cm⁻¹ region. indexcopernicus.comresearchgate.net This frequency is relatively insensitive to minor structural changes in the rest of the molecule.

Methylsulfanyl Group Vibrations: The -SCH₃ group gives rise to several characteristic vibrations. The C-S stretching mode is typically observed in the 710–680 cm⁻¹ range. researchgate.net The symmetric and asymmetric stretching vibrations of the methyl C-H bonds appear in the 3000–2850 cm⁻¹ range, while methyl rocking modes are found near 970 cm⁻¹. orientjchem.orgresearchgate.net

Aromatic Ring and C-Br Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, a characteristic feature of unsaturated systems. spectroscopyonline.com The in-plane C=C stretching vibrations of the benzene (B151609) ring typically produce a series of sharp bands of variable intensity in the 1600–1400 cm⁻¹ region. libretexts.org The C-Br stretching vibration is generally found at lower frequencies, often coupled with other modes, but is expected in the 1100–500 cm⁻¹ range. researchgate.net Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are also expected in the 900–675 cm⁻¹ region. libretexts.org

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3100–3050 | Aromatic C-H Stretch | ν(C-H) |

| 2995–2930 | Methyl C-H Stretch | ν(C-H) |

| 2235–2225 | Nitrile C≡N Stretch | ν(C≡N) |

| 1580–1560 | Aromatic C=C Stretch | ν(C=C) |

| 1470–1450 | Aromatic C=C Stretch | ν(C=C) |

| ~970 | Methyl Rocking | ρ(CH₃) |

| 850–800 | Aromatic C-H Out-of-plane Bend | γ(C-H) |

| 710–680 | C-S Stretch | ν(C-S) |

| 600–500 | C-Br Stretch | ν(C-Br) |

To provide a more quantitative and unambiguous assignment of the vibrational bands, a Potential Energy Distribution (PED) analysis is often performed. This computational method calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration. scirp.org PED analysis is crucial for complex molecules where many vibrational modes are coupled and cannot be assigned to a single functional group. nih.gov

For this compound, a PED analysis would likely confirm that the band observed around 2230 cm⁻¹ is a "pure" vibration, with the PED showing a contribution of over 85-90% from the C≡N stretching coordinate. indexcopernicus.com In contrast, modes in the fingerprint region (below 1400 cm⁻¹) would show significant mixing. For example, the bands assigned to C-S and C-Br stretching would likely have contributions from various ring deformation and bending modes, highlighting the coupled nature of these vibrations. scirp.org

| Calculated Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (PED) Contribution (%) |

|---|---|---|

| ~2230 | ν(C≡N) | ν(C≡N) (88) + ν(C-CN) (12) |

| ~1570 | ν(C=C) | ν(C=C) (65) + δ(C-C-H) (25) |

| ~700 | ν(C-S) | ν(C-S) (50) + Ring Deformation (35) |

| ~550 | ν(C-Br) | ν(C-Br) (45) + Ring Deformation (40) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of unique nuclei in the structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The nitrile (-CN) and bromo (-Br) groups are electron-withdrawing, deshielding nearby protons, while the methylsulfanyl (-SCH₃) group is weakly electron-donating.

Methyl Protons: The three protons of the -SCH₃ group are chemically equivalent and should appear as a sharp singlet. Based on analogous compounds, this signal is expected in the δ 2.4–2.6 ppm range.

Aromatic Protons: The 1,2,4-substitution pattern on the benzene ring results in three unique aromatic protons, creating an AMX spin system.

H-3: This proton is ortho to both the -SCH₃ and -CN groups and is expected to be a doublet.

H-5: This proton is ortho to the -Br group and meta to the -SCH₃ and -CN groups. It should appear as a doublet of doublets.

H-6: This proton is ortho to the -CN group and meta to the -Br and -SCH₃ groups. It is expected to be a doublet.

The precise chemical shifts would depend on the interplay of the inductive and resonance effects of all three substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -SCH₃ | ~2.5 | s (singlet) | N/A |

| H-3 | ~7.4 | d (doublet) | ~1.5-2.0 (⁴J) |

| H-5 | ~7.6 | dd (doublet of doublets) | ~8.0 (³J), ~2.0 (⁴J) |

| H-6 | ~7.7 | d (doublet) | ~8.0 (³J) |

The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Methyl Carbon: The carbon of the -SCH₃ group is expected to resonate in the aliphatic region, typically around δ 15–20 ppm.

Nitrile Carbon: The carbon of the C≡N group generally appears in a characteristic window between δ 117–120 ppm. rsc.org

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents.

C-1 (ipso to -CN): This quaternary carbon is typically found around δ 110–115 ppm. rsc.org

C-2 (ipso to -SCH₃): This carbon is shielded by the sulfur atom and is expected at a lower field than an unsubstituted carbon.

C-4 (ipso to -Br): The carbon atom directly attached to the bromine shows a moderate shift.

C-3, C-5, C-6: These protonated carbons will appear in the typical aromatic region of δ 125–140 ppm, with their specific shifts determined by the cumulative effects of the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -SCH₃ | ~18 |

| C≡N | ~118 |

| C-1 | ~112 |

| C-2 | ~142 |

| C-3 | ~128 |

| C-4 | ~126 |

| C-5 | ~135 |

| C-6 | ~133 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. While specific experimental data for this compound is not available in the cited literature, the expected correlations can be predicted based on its structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H5 and H6, confirming their adjacent relationship on the benzene ring. The proton at position 3 (H3) would not show a correlation to H5 or H6, as it is separated by four bonds. The methyl protons of the methylsulfanyl group would appear as a singlet and would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively assign the carbon signals for the protonated aromatic carbons (C3, C5, and C6) and the methyl carbon of the methylsulfanyl group. Each of these protons would show a distinct cross-peak corresponding to its directly bonded carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). youtube.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework.

For this compound, the following key HMBC correlations would be anticipated:

The methyl protons (-SCH₃) would show a three-bond correlation to the C2 carbon, confirming the attachment of the methylsulfanyl group at this position.

The aromatic proton H3 would show correlations to the adjacent carbons C2 and C4, as well as the nitrile carbon (C7).

The aromatic proton H5 would show correlations to C3, C4, and the nitrile carbon (C7).

The aromatic proton H6 would show correlations to C2 and C4.

These combined 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the benzene ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | Expected COSY Correlation (¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

|---|---|---|---|

| H3 | None | C3 | C2, C4, C7 (Nitrile) |

| H5 | H6 | C5 | C3, C4, C7 (Nitrile) |

| H6 | H5 | C6 | C2, C4 |

| -SCH₃ | None | -SCH₃ Carbon | C2 |

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Insights

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. libretexts.org NOE spectroscopy (NOESY) is a 2D NMR experiment that maps these through-space interactions, providing crucial insights into the three-dimensional structure and conformation of a molecule. wikipedia.org

For a relatively planar and rigid molecule like this compound, a NOESY experiment would be used to confirm the substitution pattern by observing correlations between protons on adjacent substituents and the aromatic ring. Specifically, a NOESY spectrum would be expected to show a cross-peak between the protons of the methylsulfanyl (-SCH₃) group and the aromatic proton at the C3 position. This observation would provide definitive proof of the ortho relationship between these two groups, confirming that the methylsulfanyl group is located at C2. No significant NOE would be expected between the methyl protons and the protons at C5 or C6, as they are spatially distant.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-system of the benzonitrile (B105546) core. The presence of substituents on the benzene ring, including the bromine atom, the methylsulfanyl group, and the nitrile group, will influence the energy of these transitions and thus the wavelength of maximum absorbance (λ_max_). These substituents can act as auxochromes, modifying the absorption intensity and wavelength compared to unsubstituted benzonitrile. While a specific spectrum for the title compound is not documented in the searched literature, related substituted benzonitriles exhibit strong absorption in the UV region, typically between 200 and 300 nm.

The polarity of the solvent can significantly impact the energy of electronic transitions, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules. nih.gov For molecules like substituted benzonitriles, changing the solvent from nonpolar (e.g., hexane) to polar (e.g., ethanol (B145695) or water) can cause a shift in the λ_max_.

Bathochromic Shift (Red Shift): An increase in solvent polarity may stabilize a more polar excited state more than the ground state, leading to a smaller energy gap and a shift to a longer wavelength.

Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more stabilized by polar solvents, or if specific interactions like hydrogen bonding with the nitrile nitrogen occur, the energy gap may increase, resulting in a shift to a shorter wavelength. nih.gov

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities would provide valuable information about the electronic distribution in its ground and excited states.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. ufl.edu Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to three or four decimal places. uci.edu

For this compound, the molecular formula is C₈H₆BrNS. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S).

The calculated monoisotopic mass for C₈H₆⁷⁹BrNS is 226.94043 Da. An HRMS experiment would be expected to yield an m/z value for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm). This high degree of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observed as two peaks separated by approximately 2 Da, further corroborating the presence of a single bromine atom in the molecule.

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 8 | 12.00000 | 96.00000 |

| Hydrogen | ¹H | 6 | 1.00783 | 6.04698 |

| Bromine | ⁷⁹Br | 1 | 78.91834 | 78.91834 |

| Nitrogen | ¹⁴N | 1 | 14.00307 | 14.00307 |

| Sulfur | ³²S | 1 | 31.97207 | 31.97207 |

| Total Calculated Monoisotopic Mass | 226.94043 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact arrangement of atoms in the crystal lattice. Furthermore, it elucidates intermolecular interactions, such as π–π stacking or hydrogen bonding, which govern the crystal packing.

Although a crystal structure for this compound has not been reported in the searched literature, analysis of a suitable single crystal would provide invaluable data. For instance, the crystal structure of a related compound, 2-Bromo-4-methylbenzonitrile, reveals an almost planar molecule with weak π–π stacking interactions that generate columns of molecules in the crystal lattice. nih.govresearchgate.net A similar analysis for this compound would confirm the planarity of the benzonitrile ring and determine the conformation of the methylsulfanyl group relative to the ring. It would also precisely measure the C-Br, C-S, S-C, and C≡N bond lengths and the angles between the substituents and the aromatic ring. This data would provide the ultimate confirmation of the molecular structure elucidated by spectroscopic methods.

Determination of Crystal System and Space Group

There is no published information detailing the crystal system (e.g., monoclinic, orthorhombic, triclinic) or the space group of this compound. This information is foundational for any crystallographic study and is determined from the diffraction pattern of a single crystal. Without this experimental data, the symmetry and repeating unit cell of the crystal lattice are unknown.

Precise Determination of Molecular Geometry (Bond Lengths, Bond Angles, Torsion Angles)

Detailed and precise measurements of the molecular geometry of this compound are not available in the scientific literature. This includes the specific lengths of the chemical bonds between its constituent atoms (e.g., C-Br, C-S, S-CH3, C-C, C≡N), the angles formed between these bonds, and the torsion angles that describe the conformation of the molecule, particularly concerning the orientation of the methylsulfanyl group relative to the benzene ring.

Table 1: Hypothetical Data Table of Molecular Geometry (Data Not Available)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Br1 - C4 | Data not available |

| S1 - C2 | Data not available |

| S1 - C9 | Data not available |

| N1 - C7 | Data not available |

| **Bond Angles (°) ** | |

| C3 - C4 - Br1 | Data not available |

| C1 - C2 - S1 | Data not available |

| C2 - S1 - C9 | Data not available |

| **Torsion Angles (°) ** |

Analysis of Intermolecular Interactions

A definitive analysis of the intermolecular interactions that govern the solid-state assembly of this compound is absent from the literature. Such interactions, which can include hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking (between the aromatic rings), are crucial for understanding the physical properties of the compound. While theoretical studies could predict potential interactions, experimental validation through crystallographic analysis is required for confirmation.

Computational and Theoretical Investigations of 4 Bromo 2 Methylsulfanyl Benzonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory has been instrumental in elucidating the molecular characteristics of brominated and methylated benzonitrile (B105546) derivatives. Calculations for compounds like 4-Bromo-3-methylbenzonitrile have been performed to understand their equilibrium geometrical parameters and vibrational assignments in the ground state. orientjchem.org These theoretical approaches are crucial for predicting molecular behavior and properties. semanticscholar.org

Geometry Optimization and Structural Parameter Validation

The optimization of the molecular geometry is a fundamental step in computational chemistry to find the most stable conformation of a molecule, corresponding to the global minimum on the potential energy surface. For 4-Bromo-3-methylbenzonitrile (4B3MBN), DFT calculations with the B3LYP/6-311++G(d,p) basis set have been shown to provide reliable predictions of the equilibrium geometry. orientjchem.orgresearchgate.net

In these studies, it was observed that the calculated bond lengths and angles generally show good agreement with experimental data where available. For instance, in related substituted benzonitrile compounds, the planarity of the benzene (B151609) ring is a key structural feature. researchgate.net In the case of 4B3MBN, the presence of substituents like bromine and a methyl group can lead to slight increases in bond lengths compared to unsubstituted benzene, a phenomenon attributed to steric and electronic effects. orientjchem.orgresearchgate.net The C-Br bond length, in particular, is a significant parameter, with calculated values around 1.91 Å for 4B3MBN. orientjchem.orgresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for 4-Bromo-3-methylbenzonitrile (4B3MBN)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.40 Å |

| Bond Length | C-CN | ~1.45 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-C (aromatic) | ~118-121° |

Note: The values presented are approximate and based on findings for 4-Bromo-3-methylbenzonitrile. orientjchem.orgresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Data Simulation

Vibrational frequency analysis is a key application of DFT that allows for the simulation of infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model and to make definitive assignments of vibrational modes. For 4-Bromo-3-methylbenzonitrile, both Fourier Transform Infrared (FTIR) and FT-Raman spectra have been investigated and compared with calculated frequencies. orientjchem.org

The characteristic stretching vibration of the nitrile (C≡N) group in benzonitrile derivatives is typically observed in the range of 2220-2240 cm⁻¹. researchgate.net For 4B3MBN, the calculated C≡N stretching frequency was found to be in good agreement with the experimental Raman value. orientjchem.orgresearchgate.net The vibrations involving the C-Br bond are generally found at lower frequencies, typically in the range of 480-1129 cm⁻¹. orientjchem.org

Table 2: Key Vibrational Frequencies for 4-Bromo-3-methylbenzonitrile (4B3MBN)

| Vibrational Mode | Experimental Raman (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|

| C≡N stretch | 2338 | 2331 |

| C-Br stretch | 254, 522, 1040 | - |

| C-Br in-plane bend | 134, 380 | 135, 219, 361 |

Note: Data is for 4-Bromo-3-methylbenzonitrile. orientjchem.orgresearchgate.net

Electronic Structure Analysis

The electronic properties of a molecule, such as the distribution of electrons and the energies of molecular orbitals, are crucial for understanding its reactivity and chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. jchps.com

For substituted benzonitriles, the HOMO-LUMO gap can be influenced by the nature and position of the substituents. Electron-withdrawing groups tend to lower the HOMO and LUMO energies, while electron-donating groups tend to raise them. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. jchps.com

Table 3: Frontier Molecular Orbital Energies for a Representative Benzonitrile Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | ~5.11 |

The distribution of electronic charge within a molecule can be analyzed using various population analysis methods. Mulliken population analysis is a common method, though it is known to be highly dependent on the basis set used. stackexchange.comuni-muenchen.de Natural Bond Orbital (NBO) analysis is often considered more robust as it is based on the electron density and provides a more intuitive picture of charge distribution and bonding interactions. stackexchange.com

In substituted benzonitriles, the electronegative nitrogen atom of the cyano group and any halogen substituents will carry a negative partial charge, while the carbon atoms and hydrogen atoms will generally have positive partial charges. For 4-Bromo-3-methylbenzonitrile, charge analysis has been performed, and the results are tabulated to show the charge distribution across the molecule. semanticscholar.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. chemrxiv.org

For compounds like 2-Bromo-4-methylbenzonitrile and 4-Bromo-3-methylbenzonitrile, MEP maps have been calculated to understand their reactive behavior. semanticscholar.orgresearchgate.net In these molecules, the most negative potential is typically located around the nitrogen atom of the nitrile group due to its high electronegativity and the presence of a lone pair of electrons. The area around the bromine atom also exhibits a negative potential. Positive potentials are generally found around the hydrogen atoms of the benzene ring and the methyl group.

Molecular Reactivity Descriptors: Fukui Functions, Local Orbital Locator (LOL), Electron Localization Function (ELF)

To predict the chemical behavior of 4-Bromo-2-(methylsulfanyl)benzonitrile, chemists employ a range of reactivity descriptors derived from density functional theory (DFT). These tools help identify which parts of the molecule are most likely to participate in chemical reactions.

Fukui Functions: The Fukui function, f(r), is a critical tool for identifying reactive sites within a molecule. wikipedia.org It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). dntb.gov.uabas.bg For this compound, a Fukui analysis would likely highlight the nitrogen atom of the nitrile group and potentially the sulfur atom as likely sites for electrophilic attack, while regions of the aromatic ring may be identified as susceptible to nucleophilic attack. scholarsresearchlibrary.comresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. sunway.edu.my

ELF provides a measure of the Pauli repulsion between electrons, with high ELF values (approaching 1.0) indicating areas where electron pairs are highly localized, such as covalent bonds and lone pairs.

LOL is based on the kinetic-energy density and also identifies regions of high electron localization, often providing a clearer distinction between bonding and non-bonding regions than ELF.

An analysis of this compound using ELF and LOL would map the covalent bonds (C-C, C-H, C-Br, C-S, C≡N) and the lone pairs on the sulfur and nitrogen atoms, providing a detailed picture of its electronic structure.

| Descriptor | Information Provided | Application to this compound |

| Fukui Functions | Identifies sites for nucleophilic, electrophilic, and radical attack. | Predicts reactivity at the nitrile, methylsulfanyl, and bromo-substituted ring. |

| ELF | Maps regions of high electron pair localization. | Visualizes covalent bonds and lone pairs on N and S atoms. |

| LOL | Identifies regions of localized orbitals. | Complements ELF in distinguishing bonding and non-bonding electron domains. |

Non-Linear Optical (NLO) Properties: Hyperpolarizability and Polarizability Computations

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. medmedchem.com Computational methods are essential for predicting the NLO response of new molecules. The key parameters are the polarizability (α) and the first hyperpolarizability (β).